

Physicochemical Profiling of Adamantyl-Substituted Dinitrophenols: A Technical Guide

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Compound of Interest

Compound Name: 4-(1-Adamantyl)-2,6-dinitrophenol

CAS No.: 313648-62-3

Cat. No.: B1597969

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Executive Summary & Compound Rationale

The therapeutic window of mitochondrial uncouplers is historically narrow. While 2,4-dinitrophenol (DNP) is the archetypal protonophore, its rapid pharmacokinetics and systemic toxicity limit its clinical utility. Adamantyl-substituted dinitrophenols, specifically **4-(1-adamantyl)-2,6-dinitrophenol**, represent a structural evolution designed to modulate lipophilicity and metabolic stability.

By fusing the bulky, lipophilic adamantane cage with the pharmacophore of dinitrophenol, researchers can alter the membrane partition coefficient (

) and the acid dissociation constant (

). This guide details the physicochemical characteristics of this class, providing the causal link between molecular structure and mitochondrial uncoupling efficiency.

Chemical Identity & Synthesis[1]

The primary subject of this profiling is **4-(1-adamantyl)-2,6-dinitrophenol**.

- CAS Number: 313648-62-3[1][2]
- Molecular Formula:
- Molecular Weight: 318.33 g/mol

Synthesis Protocol (Nitration Pathway)

Causality: Direct nitration of the phenol ring is chosen over nucleophilic aromatic substitution because the adamantyl group is stable under acidic nitration conditions, whereas it acts as a steric shield in substitution reactions.

- Starting Material: Dissolve 10 mmol of 4-(1-adamantyl)phenol in 20 mL of glacial acetic acid.
- Temperature Control: Cool the solution to 0–5°C in an ice bath. Reasoning: The adamantyl group is electron-donating, activating the ring; low temperature prevents over-nitration or oxidative degradation.
- Nitration: Dropwise addition of a stoichiometric mixture of

(concentrated) and

(catalytic). Maintain temperature below 10°C.
- Work-up: Pour mixture into ice water. The yellow precipitate (product) is filtered.
- Purification: Recrystallize from ethanol/water (4:1). The bulky adamantyl group significantly lowers water solubility compared to DNP, necessitating high-ethanol solvent systems.

Physicochemical Characteristics

Acidity () and Proton Shuttle Competence

The uncoupling mechanism relies on the molecule's ability to cycle between the protonated (neutral) and deprotonated (anionic) states within the mitochondrial inner membrane (MIM).[3]

Compound	(Experimental/Predicted)	Electronic Influence
2,4-Dinitrophenol (DNP)	4.09	Strong -I/-M effect of nitro groups stabilizes phenolate.
2,6-Dinitrophenol	3.71	Steric inhibition of resonance is lower; H-bonding stabilizes neutral form.
4-Adamantyl-2,6-DNP	4.2 – 4.5	The adamantyl group at C4 is alkyl (weakly electron-donating, +I). This slightly destabilizes the phenolate anion compared to 2,6-DNP, raising the

Implication: A

of ~4.3 is ideal for a protonophore. It ensures that at the cytosolic interface (pH ~7.2), the molecule is largely anionic (unable to cross), but at the matrix interface (pH ~8.0) and within the membrane core, the equilibrium allows sufficient neutral species to facilitate proton translocation.

Lipophilicity () and Membrane Retention

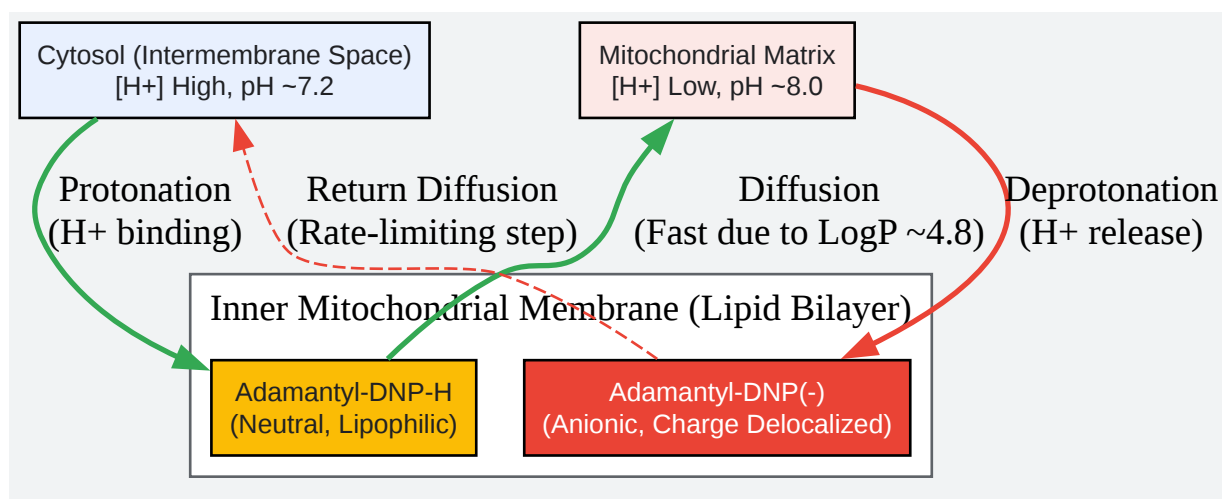
The adamantyl moiety acts as a "lipophilic anchor."^[4]

Parameter	2,4-DNP	4-Adamantyl-2,6-DNP	Impact
LogP (Octanol/Water)	1.54	4.85 (Predicted)	Drastic increase in membrane partitioning.
Membrane Retention	Low	High	The compound resides longer in the lipid bilayer, creating a "depot" effect.
Solubility ()	~5.6 g/L	< 0.05 g/L	Requires lipid-based delivery systems (e.g., liposomes) for bioavailability.

Causality: The high LogP of the adamantyl derivative prevents rapid washout from tissues, potentially smoothing the "spike" in metabolic rate seen with standard DNP, reducing the risk of acute hyperthermia.

Biological Implications: The Protonophore Cycle

The physicochemical shift created by the adamantyl group alters the kinetics of the protonophore cycle.



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Figure 1: The protonophoric cycle of adamantyl-DNP. The high lipophilicity facilitates the entry of the neutral species, while the delocalized charge on the dinitrophenolate core allows the anion to traverse the dielectric barrier, albeit slower than the neutral form.

Experimental Protocols

Spectrophotometric Determination of

Objective: Determine the precise dissociation constant to predict physiological behavior.

- Stock Preparation: Dissolve 5 mg of 4-adamantyl-2,6-dinitrophenol in 10 mL methanol (due to low water solubility).
- Buffer System: Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 2.0 to pH 8.0.
- Measurement:
 - Add 20 μ L of stock to 2 mL of each buffer.
 - Scan UV-Vis spectra (250–500 nm).
 - Isosbestic Point: Verify the presence of a clean isosbestic point (indicating a simple two-state equilibrium).
 - Shift: The phenol (acid) will absorb at \sim 360 nm, while the phenolate (base) shifts to \sim 400 nm (yellow/orange).
- Calculation: Plot Absorbance at

vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to solve for

.

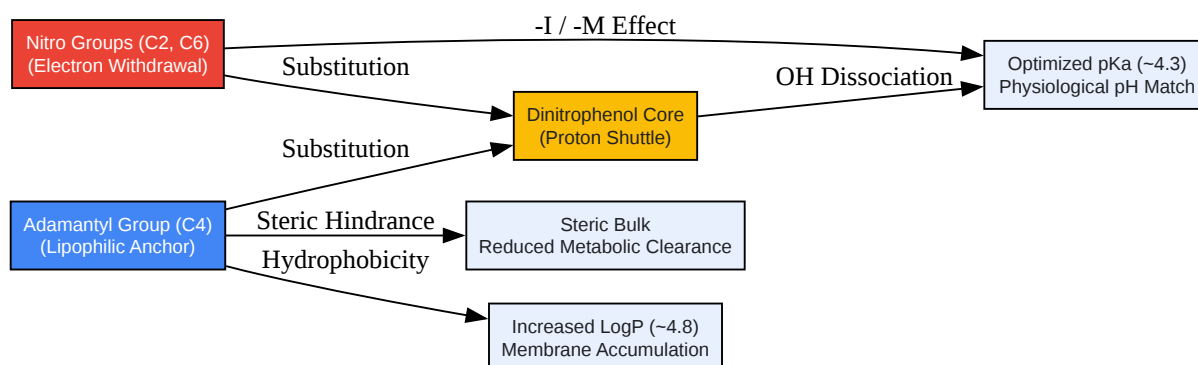
Mitochondrial Respiration Assay (Oxygraphy)

Objective: Quantify uncoupling potency (

) relative to DNP.

- Isolation: Isolate liver mitochondria from male Wistar rats using standard differential centrifugation (buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA).
- Respiration Media: 125 mM KCl, 20 mM HEPES, 2 mM
, 2.5 mM
, pH 7.2.
- Substrates: Add Glutamate (5 mM) + Malate (5 mM) to induce State 2 respiration.
- State 3 Induction: Add ADP (200 μ M). Wait for transition to State 4 (ADP depletion).
- Titration:
 - Titrate 4-adamantyl-2,6-dinitrophenol (dissolved in DMSO) in 0.5 μ M increments.
 - Control: Run a parallel titration with standard 2,4-DNP.
- Data Analysis: Plot Oxygen Consumption Rate (OCR) vs. Concentration. The "Adamantyl" curve should show a left-shift (higher potency due to lipophilicity) but potentially a lower maximal respiration rate if membrane saturation occurs.

Structure-Property Relationship Diagram



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Figure 2: Structure-Activity Relationship (SAR) mapping the chemical moieties to their resultant physicochemical properties.

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- To cite this document: BenchChem. [Physicochemical Profiling of Adamantyl-Substituted Dinitrophenols: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597969/docs#physicochemical-profiling-of-adamantyl-substituted-dinitrophenols-a-technical-guide>]

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